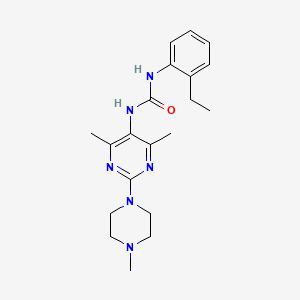![molecular formula C13H10F3N3O2 B2506576 2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide CAS No. 477862-81-0](/img/structure/B2506576.png)
2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a cyano group, and a hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide involves its interaction with various molecular targets. The cyano and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide makes it unique and contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
477862-81-0 |
|---|---|
Molekularformel |
C13H10F3N3O2 |
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
2-cyano-N-[(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)11(20)8-10(9-4-2-1-3-5-9)18-19-12(21)6-7-17/h1-5H,6,8H2,(H,19,21) |
InChI-Schlüssel |
VFHMFYCKJAIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)


![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2506501.png)


![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)


![5-methyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2506507.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)
